molecular formula C10H9N3O2 B1368781 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 28862-12-6

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Número de catálogo: B1368781
Número CAS: 28862-12-6
Peso molecular: 203.2 g/mol
Clave InChI: MIGIDQCWBSDLTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles It is characterized by a triazole ring substituted with a benzyl group at the 1-position and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction between benzyl azide and propiolic acid, catalyzed by copper(I) iodide. The reaction typically proceeds under mild conditions, yielding the desired triazole compound with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Análisis De Reacciones Químicas

Amide Bond Formation

The carboxylic acid group undergoes nucleophilic acyl substitution with amines to form amide derivatives, a key reaction for pharmacological applications.

Mechanism : Activation of the carboxylic acid via coupling reagents enables reaction with primary or secondary amines.

Reagents/ConditionsAmine ComponentProduct/YieldReference
HBTU, HOBt, DMF, RTSubstituted sulfonyl piperazinesArylamide conjugates (75–90%)
SOCl₂ (acid chloride formation)PropargylamineTerminal alkyne intermediates

Example : Coupling with N-substituted piperazines under mild conditions produces triazole-arylamide hybrids with antimicrobial activity .

Hydrolysis and Esterification

The compound participates in equilibrium between carboxylic acid and ester forms under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis4 N NaOH, H₂O, RTCarboxylic acid>90%
EsterificationEthanol, H₂SO₄ (Fischer esterification)Ethyl ester derivative~85%*

Note: Ester synthesis is typically achieved via copper-catalyzed cycloaddition rather than direct esterification of the acid .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂ to yield 1-benzyl-1H-1,2,3-triazole:

ConditionsCatalystProduct PurityReference
180°C, vacuumNone78%
Cu(I) nanoparticles, DMFCu92%

Salt Formation

Reaction with inorganic bases forms water-soluble salts:
C10H9N3O2+NaOHC10H8N3O2Na+H2O\text{C}_{10}\text{H}_9\text{N}_3\text{O}_2+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_8\text{N}_3\text{O}_2\text{Na}^-+\text{H}_2\text{O}
Application : Enhances bioavailability for in vivo studies .

Electrophilic Substitution

The triazole ring undergoes regioselective substitution at the N1 benzyl position under radical conditions:

ReagentsConditionsProductYieldReference
Br₂, FeCl₃CHCl₃, 50°C1-(4-Bromobenzyl) derivative67%
HNO₃, H₂SO₄0°CNitro-substituted triazole58%

Cycloaddition Reactions

The triazole core participates in Huisgen-type cycloadditions with strained alkynes:

DipolarophileConditionsProductYieldReference
Norbornene100°C, 24 hBicyclic triazole adduct81%

Carboxylic Acid Reduction

The -COOH group is reduced to -CH₂OH using borane-THF:

C10H9N3O2BH3THFC10H11N3O\text{C}_{10}\text{H}_9\text{N}_3\text{O}_2\xrightarrow{\text{BH}_3\cdot \text{THF}}\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}
Yield : 74% (isolated as white crystals) .

Triazole Ring Oxidation

Peracetic acid oxidizes the triazole to an N-oxide:

Triazole+CH3COOOHTriazole N oxide+CH3COOH\text{Triazole}+\text{CH}_3\text{COOOH}\rightarrow \text{Triazole }N\text{ oxide}+\text{CH}_3\text{COOH}
Conditions : 0°C, dichloromethane, 2 h .

Mecanismo De Acción

The mechanism of action of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma patients . The compound’s triazole ring and carboxylic acid group play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

Actividad Biológica

1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring substituted with a benzyl group at the 1-position and a carboxylic acid group at the 4-position. Its biological activity primarily revolves around its interactions with various enzymes and proteins, leading to effects on cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways.

The biological activity of this compound can be attributed to several key mechanisms:

Target Enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The compound inhibits these enzymes, which play critical roles in cholinergic neurotransmission, potentially affecting cognitive functions and neuromuscular activities.
  • Cytochrome P450 Enzymes: It modulates metabolic reactions by interacting with cytochrome P450 enzymes, influencing the synthesis and degradation of various biomolecules.

Cellular Effects:

  • Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. This effect is crucial for its potential application in cancer therapy.
  • Tubulin Polymerization Inhibition: It disrupts mitotic processes by inhibiting tubulin polymerization, which is essential for cell division. This action leads to cell cycle arrest at the G2/M phase in cancer cells .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

Anticancer Activity:

  • Cancer Cell Lines: this compound exhibits significant cytotoxic activity against several cancer types, including leukemia, melanoma, non-small cell lung cancer (NSCLC), and breast cancer. The inhibition of tubulin polymerization is a key mechanism underlying its anticancer effects .

Antimicrobial Properties:

  • The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Case Studies

  • Inhibition of Tubulin Polymerization:
    A study investigated the effects of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide (a derivative) on tubulin polymerization. Results indicated that this compound effectively inhibited tubulin polymerization at concentrations as low as 10 µM, leading to significant growth inhibition in HeLa cells .
  • Apoptosis in Cancer Cells:
    In vitro experiments demonstrated that treatment with this compound resulted in increased levels of apoptotic markers in leukemia cell lines. Flow cytometry analysis revealed G2/M phase arrest and subsequent apoptosis induction.

The biochemical properties of this compound include:

  • Solubility: The carboxylic acid group enhances solubility in aqueous environments, facilitating its interaction with biological targets.
  • Stability: The compound exhibits chemical stability under physiological conditions but can degrade into bioactive metabolites that may also exert biological effects .

Applications

The diverse biological activities of this compound make it valuable for various applications:

  • Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent positions it as a promising candidate for drug development.
  • Material Science: The compound's properties are being explored for use in developing materials with specific functionalities such as corrosion inhibitors and photostabilizers .

Propiedades

IUPAC Name

1-benzyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGIDQCWBSDLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585453
Record name 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28862-12-6
Record name 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 1-benzyl-1H-[1,2,3]triazol-4-carboxylate (217 mg) was dissolved in 4 ml of methanol and hydrolyzed with 2 ml of 2N sodium hydroxide solution. After acidification with 4 ml of 2N hydrochloric acid, the resulting precipitate was filtered off, taken up in 5 ml of ethyl acetate and purified by preparative HPLC. This resulted in the product with the molecular weight of 203.2 (C10H9N3O2); MS (ESI): 204 (M+H+).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 84 milliliters (ml) of acetone and 35.8 grams (g) (269 mmoles) of benzyl azide, 19.3 g (276 mmoles) of propiolic acid was added by drop. The reaction mixture was stirred and heated to reflux overnight. After cooling to 0° C., 33.6 g (62%) of 1(2 or 3)-benzyl-1H-1,2,3-triazole-4-carboxylic acid precipitated from the reaction solution as white crystals. The structure was confirmed by nuclear magnetic resonance (n.m.r.) and infrared spectroscopy (I.R.).
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.